Hidrocloruro de Indalpina

Descripción general

Descripción

Molecular Structure Analysis

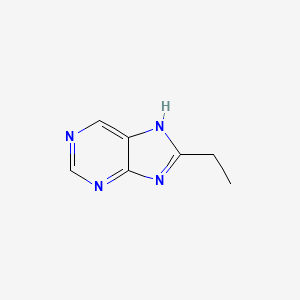

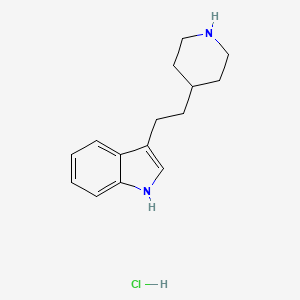

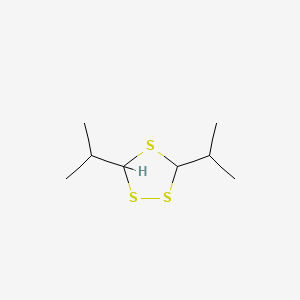

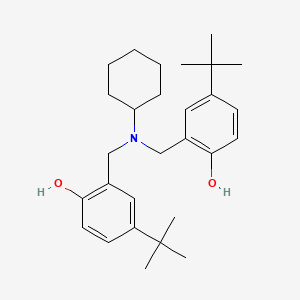

The molecular formula of Indalpine hydrochloride is C15H21ClN2 . It has an average mass of 264.794 Da and a monoisotopic mass of 264.139313 Da .

Physical And Chemical Properties Analysis

Indalpine hydrochloride has a molecular formula of C15H21ClN2 and an average mass of 264.794 Da . Unfortunately, specific physical and chemical properties such as density, boiling point, vapor pressure, and others were not available in the search results.

Aplicaciones Científicas De Investigación

Antidepresivo

Se ha demostrado en ensayos clínicos comparativos que el hidrocloruro de indalpina es un agente antidepresivo eficaz . En un estudio doble ciego de 65 pacientes ambulatorios deprimidos, se compararon Indalpina (150 mg por día) y Mianserina (60 mg por día). Al final de las cuatro semanas, no hubo una diferencia significativa en el efecto antidepresivo entre los dos fármacos .

Inhibidor de la captación de 5-hidroxitriptamina

La indalpina es un potente inhibidor de la captación de 5-hidroxitriptamina por las neuronas centrales . Esta propiedad la convierte en un candidato potencial para el tratamiento de afecciones asociadas con la deficiencia de serotonina.

Estudios comparativos con otros antidepresivos

La indalpina se ha utilizado en estudios comparativos con otros antidepresivos. Por ejemplo, un estudio comparó los efectos de Indalpina y Amitriptilina sobre la producción de saliva .

Tratamiento de pacientes ambulatorios

La indalpina se ha utilizado en el tratamiento de pacientes ambulatorios. En un estudio, 52 de 65 pacientes completaron un ensayo de 4 semanas con Indalpina .

Estudio de efectos secundarios

También se han realizado estudios para comprender los efectos secundarios de Indalpina. En un estudio que comparó Indalpina y Mianserina, el grupo tratado con Mianserina informó más efectos secundarios de sedación (por ejemplo, somnolencia, torpeza, pesadez de las extremidades, etc.), y un paciente que recibió Indalpina desarrolló una leucopenia leve .

Desarrollo e investigación

La investigación y el desarrollo relacionados con Indalpina y otros derivados de 4-alquil-piperidina desarrollados por Pharmuka se detuvieron en diferentes etapas de desarrollo .

Safety and Hazards

Mecanismo De Acción

Target of Action

Indalpine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) class drug . The primary target of Indalpine is the serotonin transporter (SERT) . SERT plays a crucial role in the termination of serotonin signaling in the synaptic cleft by reuptaking serotonin back into the presynaptic neuron .

Mode of Action

As an SSRI, Indalpine inhibits the reuptake of serotonin by binding to the SERT, thereby increasing the extracellular levels of serotonin . This leads to enhanced serotonin signaling, which is believed to contribute to its antidepressant effects .

Biochemical Pathways

By inhibiting the reuptake of serotonin, Indalpine increases the availability of serotonin in the synaptic cleft, thereby enhancing serotonin signaling .

Pharmacokinetics

Like other ssris, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The increased serotonin signaling resulting from Indalpine’s action is believed to contribute to its antidepressant effects . Indalpine was withdrawn from the market due to concerns about adverse effects caused by ssris and reported hematological effects caused by indalpine .

Action Environment

The action, efficacy, and stability of Indalpine, like other drugs, can be influenced by various environmental factors. These can include the patient’s physiological state, co-administration with other drugs, and genetic factors that may affect drug metabolism.

: DrugBank Online : Wikipedia : DrugCentral

Análisis Bioquímico

Biochemical Properties

Indalpine hydrochloride, as an SSRI, plays a significant role in biochemical reactions. It interacts with the serotonin transporter in the brain, inhibiting the reuptake of serotonin . This results in an increase in the extracellular level of serotonin, enhancing serotonergic neurotransmission .

Cellular Effects

The primary cellular effect of Indalpine hydrochloride is the inhibition of serotonin reuptake, which influences various cellular processes. By increasing the availability of serotonin in the synaptic cleft, it can impact cell signaling pathways and gene expression related to mood regulation .

Molecular Mechanism

The molecular mechanism of action of Indalpine hydrochloride involves binding to the serotonin transporter, blocking the reuptake of serotonin . This leads to an increase in serotonin concentrations at the synaptic cleft, enhancing serotonergic neurotransmission .

Temporal Effects in Laboratory Settings

Ssris typically have a delayed onset of action, with therapeutic effects often not observed until several weeks of treatment .

Dosage Effects in Animal Models

Like other SSRIs, it is likely that its effects vary with different dosages, with potential toxic or adverse effects at high doses .

Metabolic Pathways

Like other SSRIs, it is likely metabolized in the liver, with the involvement of cytochrome P450 enzymes .

Transport and Distribution

Like other SSRIs, it is likely that it crosses the blood-brain barrier to exert its effects on the central nervous system .

Subcellular Localization

As an SSRI, it is likely to be localized at the presynaptic membrane where the serotonin transporter is located .

Propiedades

IUPAC Name |

3-(2-piperidin-4-ylethyl)-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2.ClH/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12;/h1-4,11-12,16-17H,5-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPICJLTGNEIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC2=CNC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048832 | |

| Record name | Indalpine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63845-42-1 | |

| Record name | Indalpine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B1615883.png)

![2-[3-(Trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1615889.png)